molecular formula C₃₀H₂₇N₅O₇ B1148192 (-)-cis-anti-N2-BPDE-dG CAS No. 66113-73-3

(-)-cis-anti-N2-BPDE-dG

Cat. No.: B1148192
CAS No.: 66113-73-3
M. Wt: 569.56
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Description

The compound (-)-cis-anti-N2-BPDE-dG is one of four stereoisomeric guanine adducts formed when the environmental carcinogen Benzo[a]pyrene (B[a]P) is metabolically activated to reactive diol epoxide intermediates, which then covalently bind to the exocyclic amino group (N2) of deoxyguanosine in DNA . This specific adduct is a critical standard for researchers studying the mechanisms of carcinogenesis, mutagenesis, and DNA repair. Unlike the major adduct formed in cells, (+)-trans-anti-BPDE-N2-dG, the cis-anti adducts like this compound are known to adopt a base-displaced intercalated conformation within the DNA duplex, which can significantly alter its biological processing . This distinct structure makes it a valuable probe for investigating how adduct stereochemistry and conformation influence recognition and repair by the nucleotide excision repair (NER) machinery; studies have shown that cis-adducts can be excised by NER with markedly different efficiencies compared to their trans counterparts . Furthermore, this compound is essential for research into error-prone translesion synthesis (TLS), where it is used to define the roles of specialized DNA polymerases like Polζ, Polη, and Rev1 in bypassing bulky lesions, a process that can lead to G to T transversion mutations—a mutational signature commonly linked to smoking-related cancers . Provided as a high-purity, well-characterized analytical standard, this product is intended for use in mass spectrometry, chromatography, and other analytical techniques to identify and quantify DNA damage, and for constructing site-specifically modified DNA substrates for biochemical and structural studies . This product is For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66113-73-3

Molecular Formula

C₃₀H₂₇N₅O₇

Molecular Weight

569.56

Synonyms

[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine;  Benzo[a]pyrene Guanosine deriv.;  (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene

Origin of Product

United States

Formation Pathways and Metabolic Activation of Cis Anti N2 Bpde Dg

Enzymatic Bioactivation of Benzo[a]pyrene (B130552)

The journey from the procarcinogen benzo[a]pyrene (BaP) to the ultimate DNA-binding metabolite involves a multi-step enzymatic activation process. researchgate.net This bioactivation is essential for the formation of (-)-cis-anti-N2-BPDE-dG and is primarily carried out by a coordinated effort of cytochrome P450 enzymes and epoxide hydrolase. researchgate.netnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

The initial and critical steps in the metabolic activation of BaP are catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.govnih.gov These enzymes are responsible for oxidizing BaP, a process that introduces reactive epoxide groups. nih.govnih.gov CYP1A1 is considered a key enzyme in both the generation and potential reduction of the ultimate carcinogenic intermediates of BaP. nih.gov Conversely, CYP1B1 is thought to primarily contribute to the metabolic activation of BaP related to carcinogenesis. nih.gov The expression of both CYP1A1 and CYP1B1 can be induced by exposure to polycyclic aromatic hydrocarbons like BaP itself. nih.govnih.gov

Research has shown significant inter-individual variability in the induction of these enzymes. In one study using normal human mammary epithelial cell (NHMEC) strains exposed to BaP, the induction of CYP1A1 ranged from 3.6- to 95.8-fold, while CYP1B1 induction varied from 3.5- to 43.4-fold. nih.gov This variability in enzyme induction can influence an individual's susceptibility to BaP-induced DNA damage. Studies in human lung cell lines indicate that CYP1A1 plays a major role in the bioactivation of BaP to its carcinogenic diol-epoxides. researchgate.netstami.no While both CYP1A1 and CYP1B1 contribute to the formation of BaP-7,8-dihydrodiol isomers, the formation of the ultimate carcinogenic form is primarily dependent on CYP1A1. researchgate.netstami.no

Table 1: Fold Induction of CYP1A1 and CYP1B1 in NHMEC Strains Exposed to Benzo[a]pyrene

EnzymeFold Induction Range
CYP1A13.6 to 95.8
CYP1B13.5 to 43.4

Involvement of Epoxide Hydrolase in BPDE Generation

Following the initial oxidation of BaP by CYP enzymes to form benzo[a]pyrene-7,8-epoxide, the enzyme microsomal epoxide hydrolase (mEH) plays a crucial role. nih.govkcl.ac.uk This enzyme catalyzes the hydration of the epoxide, converting it into benzo[a]pyrene-7,8-dihydrodiol (BP-7,8-diol). nih.govnih.gov This dihydrodiol is the direct precursor to the ultimate carcinogenic metabolite. nih.gov The coordinated action of CYP enzymes and mEH is essential for the production of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govkcl.ac.uk The expression of mEH can also be influenced by exposure to BaP. mdpi.com

Adduction Mechanism at the N2 Position of Deoxyguanosine

The ultimate carcinogenic metabolite, BPDE, is highly reactive and can covalently bind to DNA, forming DNA adducts. nih.gov The formation of this compound involves a specific chemical reaction at the N2 position of the guanine (B1146940) base in DNA. nih.govpnas.orgnih.gov

Nucleophilic Attack and Epoxide Ring Opening

The formation of the covalent bond between BPDE and deoxyguanosine occurs through a nucleophilic attack mechanism. pnas.orgnih.gov The exocyclic N2 amino group of guanine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring of BPDE. pnas.orgnih.gov This attack leads to the opening of the highly strained epoxide ring, a reaction that is energetically favorable. chemistrysteps.comkhanacademy.orgyoutube.com This process results in the formation of a stable covalent adduct. pnas.orgnih.gov The reaction is an example of an SN2-type mechanism, where the strong nucleophile (the amino group of guanine) attacks the electrophilic carbon of the epoxide. youtube.com

Stereochemical Control of cis-Adduct Formation

The stereochemistry of the BPDE molecule and the nature of the nucleophilic attack determine the stereochemical outcome of the resulting DNA adduct. The formation of a cis-adduct, specifically this compound, is a result of the epoxide ring opening in a specific orientation relative to the dihydrodiol portion of the molecule. pnas.orgnih.gov The term "anti" refers to the epoxide oxygen being on the opposite side of the ring from the hydroxyl group at the 7-position, while "cis" refers to the nucleophilic attack occurring on the same side as the benzylic hydroxyl group. Two-dimensional NMR studies have shown that BPDE-dG adducts can either reside in the minor groove of the DNA or be intercalated with base displacement, depending on the trans or cis stereochemistry of the adducts. pnas.orgnih.gov The cis-BP-N²-dG adduct is known to be a good substrate for the Nucleotide Excision Repair (NER) mechanism. researchgate.net

Influence of Environmental and Cellular Factors on Adduct Formation

The rate and extent of this compound adduct formation are not solely dependent on the enzymatic machinery but are also influenced by a variety of environmental and cellular factors.

Environmental exposures to other chemicals can modulate the enzymes involved in BaP metabolism. For instance, co-exposure to Sudan I, an azo dye, can alter the expression of biotransformation enzymes and affect BaP-derived DNA adduct formation in rats. mdpi.com In human populations, exposure to polycyclic aromatic hydrocarbons from sources like coke ovens has been linked to the formation of BPDE-DNA adducts in white blood cells, with levels varying significantly among individuals. oup.com

Cellular factors also play a critical role. The level of DNA adducts can vary between different tissues and cell types, as seen in studies with human tissue organoid cultures where pancreatic and undifferentiated liver organoids formed the highest levels of DNA adducts. nih.gov The cellular repair capacity is another crucial determinant of the persistence of these adducts. nih.gov Furthermore, the local DNA sequence and chromatin structure can influence the susceptibility of specific guanine residues to adduction. washington.edu For example, DNA methylation at CpG sites can enhance BPDE-adduct formation on the adjacent guanine. oup.com The binding of transcription factors to DNA can also either protect or increase the vulnerability of a DNA region to damage by BPDE. oup.combioengineer.org

Table 2: Factors Influencing this compound Adduct Formation

Factor CategorySpecific FactorEffect on Adduct Formation
EnvironmentalCo-exposure to other chemicals (e.g., Sudan I)Can alter enzyme expression and adduct levels mdpi.com
Exposure to PAH mixtures (e.g., coke oven emissions)Leads to adduct formation in exposed individuals oup.com
CellularTissue/cell typeAdduct levels vary significantly between different organoids nih.gov
DNA repair capacityDetermines the persistence of adducts nih.gov
DNA methylationCan enhance adduct formation at adjacent guanines oup.com
Transcription factor bindingCan either decrease or increase adduct formation oup.combioengineer.org

Impact of Chloride Ions and Ionic Conditions

The local ionic environment plays a significant role in determining the stereochemical outcome of the reaction between benzo[a]pyrene diol epoxide (BPDE) and DNA. While the reaction typically favors the formation of trans adducts, the presence of certain ions can alter this preference.

Research has shown that chloride ions (Cl⁻) catalyze the formation of cis adducts during the binding of anti-BPDE to nucleic acids. nih.govnih.gov In an environment with low salt concentration (e.g., 10 mM buffer), the alkylation of DNA by racemic anti-BPDE results in approximately 98% trans adducts. nih.gov However, the introduction of chloride ions significantly increases the proportion of cis adducts. For instance, in the presence of 1 M NaCl, the percentage of cis adducts formed with deoxyguanosine rises to about 24%. nih.gov A similar, though less pronounced, effect is observed with 10 mM MgCl₂, where cis adducts with deoxyguanosine increase to approximately 6%. nih.gov This catalytic effect is not limited to DNA; NaCl also increases the proportion of cis adducts formed with poly(G) and dAMP. nih.gov

The proposed mechanism for this shift involves an SN1 attack by the chloride ion on the BPDE carbocation, which forms a trans chlorohydrin intermediate. This is followed by an SN2 attack by the DNA, resulting in the formation of a cis adduct. nih.gov

Effect of Ionic Conditions on the Percentage of cis-Adduct Formation with Deoxyguanosine
Ionic ConditionApproximate % of cis-AdductsReference
Low Salt (10 mM Buffer)1% nih.gov
10 mM MgCl₂6% nih.gov
1 M NaCl24% nih.gov

Role of Subcellular Localization and Enzyme Expression

The conversion of benzo[a]pyrene into its ultimate carcinogenic form, BPDE, is a multi-step process that requires metabolic activation by specific enzymes. mdpi.comnih.gov The expression levels and subcellular location of these enzymes are critical determinants of the rate and extent of BPDE-DNA adduct formation.

The primary enzymes involved in this bioactivation pathway are cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and microsomal epoxide hydrolase (mEH). mdpi.comnih.gov These enzymes catalyze the conversion of BaP into BaP-7,8-diol-9,10-epoxide (BPDE), the reactive species that binds to DNA. mdpi.comnih.gov Studies using human tissue organoids have demonstrated that the capacity to metabolize BaP and form DNA adducts varies significantly between tissues, reflecting differences in the expression of xenobiotic-metabolizing enzymes. mdpi.com For example, pancreatic and undifferentiated liver organoids were found to form the highest levels of DNA adducts, while colon organoids had lower responses. nih.govmdpi.com

The expression of these enzymes can be induced by exposure to the carcinogens themselves. In various organoid cultures, BaP treatment led to a concentration-dependent upregulation of CYP1A1. nih.govmdpi.com This induction enhances the metabolic activation of BaP, potentially increasing genotoxicity. mdpi.com The subcellular localization of these enzymes, primarily within the endoplasmic reticulum, places the generation of reactive BPDE in close proximity to the nuclear DNA, facilitating adduct formation. The discrepancy in adduct levels observed between naked DNA and DNA within a cellular context underscores the critical role of this localized cellular machinery. nih.gov

Key Enzymes in the Metabolic Activation of Benzo[a]pyrene
EnzymeRole in BaP MetabolismReference
Cytochrome P450 (CYP1A1, CYP1B1)Catalyzes the initial oxidation of BaP. mdpi.comnih.gov
Microsomal Epoxide Hydrolase (mEH)Converts BaP-7,8-epoxide to BaP-7,8-dihydrodiol, a precursor to BPDE. mdpi.com

Interplay with DNA Methylation Patterns

The formation of BPDE-DNA adducts does not occur uniformly throughout the genome. Instead, it is significantly influenced by epigenetic modifications, most notably DNA methylation at CpG dinucleotides. oup.com A substantial body of evidence indicates that CpG methylation enhances the formation of BPDE-DNA adducts, effectively creating hotspots for DNA damage at specific genomic locations. nih.govpnas.orgoup.com

Studies have consistently shown that BPDE adduct formation preferentially occurs at methylated CpG sites. oup.comoup.com This phenomenon has been observed in critical genes such as the p53 tumor suppressor gene, where the major mutational hotspots in lung cancer correspond to methylated CpG sequences that are selectively targeted by BPDE. pnas.orgoup.com For example, strong and selective adduct formation was found at guanines in codons 157, 248, and 273 of the p53 gene, which are known to be methylated. pnas.org In vitro experiments confirm these findings, showing that converting cytosines to 5-methylcytosines in plasmid DNA creates adduct hotspots similar to those seen in genomic DNA. pnas.org

The proposed mechanism for this preference is that cytosine methylation increases the electron density at the exocyclic amino group of the paired guanine, thereby enhancing its chemical reactivity with electrophiles like BPDE. nih.gov While DNA methylation strongly enhances BPDE damage formation, this does not always correlate with increased mutagenesis, suggesting other factors like DNA repair efficiency also play a crucial role. oup.com An alternative hypothesis suggests that the binding of BPDE to DNA might, in turn, influence the activity of DNA methyltransferases. nih.gov

Impact of CpG Methylation on BPDE Adduct Formation
FindingSignificanceReference
Enhanced BPDE-DNA binding at all CpG sites.CpG methylation generally increases the susceptibility of adjacent guanines to adduction. nih.gov
Adduct hotspots in the p53 gene (codons 157, 248, 273) correspond to methylated CpG sites.Links preferential adduct formation to mutational hotspots in human lung cancer. pnas.org
In vitro methylation of plasmid DNA creates BPDE adduct hotspots.Demonstrates a direct causal link between cytosine methylation and preferential BPDE binding. pnas.org
Genome-wide analysis shows damage counts correlate with CpG methylation state.Confirms the effect of DNA methylation on BPDE damage on a genomic scale. oup.com

Structural and Conformational Perturbations Induced by Cis Anti N2 Bpde Dg in Dna

Alterations to DNA Double Helix Structure

The formation of the (-)-cis-anti-N2-BPDE-dG adduct profoundly disrupts the regular B-form DNA double helix. Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these structural changes. A general broadening of proton resonances is observed for a three-nucleotide segment centered around the lesion site, indicating a significant local distortion. nih.gov

Conformation of the Adduct within the DNA Duplex

The conformation of the this compound adduct within the DNA duplex is a key determinant of its biological activity. Unlike some other BPDE adducts that reside in the minor groove, the (-)-cis adduct predominantly adopts a base-displaced intercalative conformation.

NMR and molecular mechanics computational studies have established that the covalently attached benzo[a]pyrenyl ring of the this compound adduct intercalates into the DNA helix. nih.gov This intercalation occurs between intact Watson-Crick base pairs flanking the modified nucleotide. Specifically, the pyrenyl ring inserts itself between the dC•dG base pairs on either side of the adducted guanine (B1146940). nih.gov

A defining characteristic of this conformation is the displacement of the modified deoxyguanosine ([BP]dG) and its partner cytosine (dC). These bases are looped out of the helical stack and into the major groove. nih.gov The purine (B94841) ring of the modified guanine is directed toward the 5'-end of the modified strand and stacks over the major groove edge of its 5'-side neighboring base. nih.gov This base displacement creates a significant distortion in the DNA backbone and disrupts the regular stacking interactions of the base pairs. This intercalative and base-displaced structure is a common feature for cis adducts of BPDE. nih.govresearchgate.net

A crucial aspect of the this compound adduct conformation is the orientation of the intercalated pyrenyl moiety. In the solution structure of the (-)-cis adduct, the long axis of the intercalated benzo[a]pyrenyl ring is oriented with the benzylic ring directed toward the major groove. nih.gov This is in contrast to its stereoisomer, the (+)-cis adduct, where the benzylic ring is directed toward the minor groove. nih.govacs.org This opposite orientation of the pyrenyl ring in the cis isomers highlights the profound influence of stereochemistry on the resulting DNA structure.

The orientation of the bulky pyrenyl group, whether it protrudes into the major or minor groove, has significant implications for how the lesion is recognized and processed by the cellular machinery, including DNA polymerases and repair enzymes.

Stereochemical Determinants of Adduct Conformation

The conformation adopted by a BPDE-dG adduct is exquisitely dependent on its stereochemistry. The cis or trans nature of the addition of BPDE to the N2 position of guanine, as well as the enantiomeric form of the parent BPDE molecule, dictates the three-dimensional structure of the adduct and its interaction with the DNA duplex.

The conformations of cis-adducts, such as this compound, are markedly different from their trans-adduct counterparts. While cis-adducts favor a base-displaced intercalative conformation, trans-adducts, such as the (+)-trans and (-)-trans isomers, typically assume a conformation where the pyrenyl moiety is located in the minor groove of the DNA, with the modified guanine and its partner cytosine remaining within the helix, maintaining Watson-Crick base pairing. acs.orgnih.govresearchgate.net

The key distinction lies in the steric environment of the adducts. Cis adducts are inherently more sterically crowded due to the C9-OH and C8-OH groups being on the same side of the benzylic ring as the guanine and sugar. acs.orgacs.org This steric hindrance disfavors a minor groove alignment, as the hydroxyl groups would be directed into the groove. acs.orgacs.org In contrast, in trans adducts, these hydroxyl groups are on the opposite side of the benzylic ring, directed away from the minor groove, making a minor groove conformation more favorable. acs.orgacs.org Consequently, cis adducts are less conformationally flexible than trans adducts. acs.orgacs.org

The following table summarizes the key conformational differences between cis and trans BPDE-dG adducts:

FeatureThis compoundtrans-anti-N2-BPDE-dG Adducts
Primary Conformation Base-displaced intercalationMinor groove alignment
Pyrenyl Ring Position Intercalated between base pairsExternal to the helix, in the minor groove
Modified dG Position Displaced into the major grooveWithin the helix, maintaining base pairing
Partner dC Position Displaced into the major grooveWithin the helix, maintaining base pairing
Steric Crowding HigherLower
Conformational Flexibility LowerHigher

This table provides a generalized comparison. Specific conformations of trans adducts can be influenced by sequence context.

The base-displaced intercalative conformation of the this compound adduct induces significant local DNA bending and helical distortion. The insertion of the bulky pyrenyl ring and the looping out of the modified base pair cause a kink in the DNA axis. This bending is a direct consequence of the structural perturbations necessary to accommodate the adduct.

Influence on Higher-Order Chromatin Structure and Gene Expression

The formation of the (-)-cis-anti-N²-BPDE-dG adduct within the genome does not occur in isolation. Its presence is both influenced by and subsequently impacts the complex, higher-order packaging of DNA into chromatin. This dynamic interplay has profound consequences for gene expression, affecting everything from transcription initiation to the global transcriptional response to DNA damage.

Influence on Chromatin Structure

The architecture of chromatin plays a significant role in determining the susceptibility of genomic regions to damage by benzo[a]pyrene (B130552) diol epoxide (BPDE). Research indicates that the formation of BPDE-dG adducts is not uniformly distributed throughout the genome but is heavily modulated by the chromatin landscape. oup.comoup.com Specifically, transcriptionally active and accessible chromatin states (euchromatin) tend to exhibit higher levels of adduct formation compared to repressed and tightly packed heterochromatin. oup.comoup.com This suggests that the open and dynamic nature of euchromatin makes the DNA more accessible to BPDE.

Conversely, some studies have observed that open genomic regions may ultimately harbor fewer adducts than closed regions. nih.govuchicago.edu This apparent contradiction is likely due to the efficiency of DNA repair mechanisms, such as nucleotide excision repair (NER), which are more active in these accessible areas. nih.gov Therefore, while adducts may form more readily in open chromatin, they are also cleared more effectively. The presence of nucleosomes, the fundamental units of chromatin, can also physically shield DNA, with studies reporting that nucleosome binding can decrease the formation of BPDE adducts. oup.com

The formation of the (-)-cis-anti-N²-BPDE-dG adduct itself introduces a significant distortion to the DNA double helix. oup.comoup.com Such structural perturbations are recognized by the cellular machinery and can influence local chromatin structure, potentially altering nucleosome positioning and stability, although this is an area requiring further detailed investigation.

Table 1: Impact of Chromatin State on (-)-cis-anti-N²-BPDE-dG Formation and Persistence

Chromatin State Influence on Adduct Formation Influence on Adduct Repair Net Adduct Level Reference
Active/Accessible (Euchromatin) Higher initial formation due to increased DNA accessibility. More efficient repair (e.g., TC-NER). May be lower over time due to efficient repair. oup.comoup.comnih.gov
Repressed/Inaccessible (Heterochromatin) Lower initial formation due to condensed structure. Less efficient repair. May persist longer due to reduced repair access. oup.comoup.com
Nucleosome-Bound DNA Decreased formation due to physical shielding by histones. Repair processes may require chromatin remodeling. Generally lower. oup.com

Influence on Gene Expression

The presence of bulky adducts like (-)-cis-anti-N²-BPDE-dG in the coding or regulatory regions of genes can severely disrupt gene expression. The primary mechanism of this disruption is the physical blockage of transcriptional machinery. oup.comoup.com The adduct acts as a roadblock for RNA polymerase, stalling transcription and potentially leading to a widespread transcriptional shutdown, which compromises essential cellular functions. oup.comoup.com

Beyond physical obstruction, BPDE-DNA adducts can also inhibit transcription by sequestering critical transcription factors. Studies have shown that DNA containing BPDE adducts has a high affinity for the Sp1 transcription factor, effectively trapping it and preventing it from binding to its normal promoter sites. nih.gov This sequestration can abolish or significantly reduce the expression of Sp1-dependent genes. nih.gov

In response to the widespread DNA damage caused by BPDE, cells activate a complex transcriptional program known as the DNA Damage Response (DDR). This involves the altered expression of numerous genes aimed at managing the damage. However, the activation of this transcriptional response appears to be dose-dependent, requiring a certain threshold of DNA lesions to be initiated. nih.gov At lower, non-cytotoxic concentrations where adducts and mutations are still detectable, this broad transcriptional response may not be fully activated. nih.gov When activated, the response includes the upregulation of genes involved in:

DNA Damage Signaling: Such as GADD45A. nih.gov

p53-Dependent Signaling: A critical pathway for cell cycle arrest and apoptosis. nih.gov

AP-1 Dependent Signaling: Involved in various cellular processes including proliferation and apoptosis. nih.gov

Oxidative Stress Response. nih.gov

Research has also identified the formation of N²-BPDE-dG adducts in crucial genes that regulate chromatin structure and cell cycle, such as the chromatin-modifying gene SMARCA4 and the tumor suppressor genes CDKN2A, KEAP1, and TP53. nih.govuchicago.edu The location of this damage often corresponds with mutation hotspots found in smoking-associated lung cancers, directly linking the adduct's impact on gene integrity to carcinogenesis. uchicago.edu

Table 2: Effects of (-)-cis-anti-N²-BPDE-dG on Gene Expression

Mechanism/Response Description Specific Genes/Factors Affected Consequence Reference
Transcriptional Blockage The bulky adduct physically obstructs the progression of RNA polymerase along the DNA template. Any actively transcribed gene. Stalling of transcription, potential for transcriptional shutdown. oup.comoup.com
Transcription Factor Sequestration Adducted DNA binds to and traps transcription factors, making them unavailable for their intended function. Sp1 transcription factor. Inhibition of Sp1-dependent gene expression. nih.gov
DNA Damage Response (DDR) Cellular stress response involving the transcriptional activation of genes to coordinate DNA repair, cell cycle arrest, or apoptosis. GADD45A, p53 pathway genes, AP-1 pathway genes. Attempted mitigation of damage; can lead to cell cycle arrest or apoptosis. nih.gov
Damage in Key Regulatory Genes Adduct formation within the coding sequence of critical tumor suppressor and chromatin-modifying genes. SMARCA4, CDKN2A, KEAP1, TP53. Can lead to mutations that drive cancer development. nih.govuchicago.edu

Molecular Mechanisms of Genotoxicity and Mutagenesis by Cis Anti N2 Bpde Dg

Interference with DNA Replication and Transcription

The covalent binding of the bulky benzo[a]pyrene (B130552) diol epoxide (BPDE) moiety to the N² position of deoxyguanosine (dG) creates a significant distortion in the DNA double helix. This structural perturbation presents a formidable obstacle to the processive movement of high-fidelity DNA polymerases and RNA polymerases, leading to the stalling of replication forks and transcription complexes.

The blockage of human RNA polymerase II (RNAPII) by BPDE-dG adducts has been shown to be dependent on both the DNA sequence context and the stereochemistry of the adduct. nih.gov When located on the transcribed strand, these adducts can halt RNAPII elongation, which can trigger transcription-coupled nucleotide excision repair (TC-NER) as a cellular defense mechanism. nih.gov However, if the adduct is not efficiently repaired, the persistent blockage can have cytotoxic consequences.

Similarly, replicative DNA polymerases are largely intolerant of bulky adducts like (-)-cis-anti-N²-BPDE-dG. The active sites of these high-fidelity polymerases are not configured to accommodate such distorted templates, leading to a halt in DNA synthesis. This replication arrest can lead to the collapse of the replication fork and potentially cell death if not resolved. To overcome this blockage, cells employ a specialized mechanism known as translesion synthesis (TLS), which utilizes a unique class of low-fidelity DNA polymerases.

Translesion Synthesis (TLS) Polymerases and Adduct Bypass

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block replication. This process is mediated by specialized TLS polymerases, which have more open and flexible active sites capable of accommodating distorted DNA templates. Several TLS polymerases, including Polymerase η (Pol η), Polymerase ζ (Pol ζ), Polymerase κ (Pol κ), and Rev1, are involved in the bypass of BPDE-dG adducts.

The fidelity and efficiency of TLS polymerases in bypassing the (-)-cis-anti-N²-BPDE-dG adduct are highly dependent on the specific polymerase and the stereochemistry of the adduct.

Polymerase η (Pol η): Pol η is often associated with error-prone bypass of BPDE-dG adducts. Biochemical studies have shown that human Pol η predominantly inserts an adenine (B156593) (A) opposite BPDE-dG lesions. nih.gov This misincorporation is a primary source of G→T transversions. While Pol η can insert a nucleotide opposite the lesion, its ability to extend the DNA strand beyond the adduct is often limited, suggesting a potential need for another polymerase to complete the bypass. nih.gov

Polymerase ζ (Pol ζ): Pol ζ is considered a crucial extender polymerase in TLS. After an inserter polymerase like Pol η places a nucleotide opposite the lesion, Pol ζ is often required to extend the primer strand, thereby completing the bypass process. In yeast, the Pol ζ pathway is essential for the majority of mutations induced by BPDE. nih.gov

Polymerase κ (Pol κ): In contrast to Pol η, human Pol κ has been shown to perform efficient and predominantly error-free bypass of BPDE-dG adducts. nih.govnih.gov It preferentially inserts the correct nucleotide, cytosine (C), opposite the adducted guanine (B1146940). nih.gov This suggests that Pol κ plays a significant role in mitigating the mutagenic potential of these lesions.

Rev1: Rev1 has a unique catalytic activity, primarily functioning as a dCMP transferase, inserting a cytosine opposite various lesions, including abasic sites and adducted guanines. Structural studies have revealed that Rev1 can accommodate bulky BPDE-dG adducts, including the 10S (−)-cis-BP-N²-dG stereoisomer, in its active site in a manner that facilitates the error-free insertion of cytosine. researchgate.net Beyond its catalytic role, Rev1 also functions as a scaffold, coordinating the action of other TLS polymerases at the site of damage. nih.gov

Table 1: Nucleotide Insertion Preference of TLS Polymerases Opposite BPDE-dG Adducts

Polymerase Primary Nucleotide Inserted Bypass Fidelity
Pol η Adenine (A) Error-Prone
Pol κ Cytosine (C) Error-Free
Rev1 Cytosine (C) Error-Free

Note: Data is representative of BPDE-dG adducts in general, as specific quantitative data for the (-)-cis-anti isomer is limited.

The choice between an error-prone and an error-free bypass pathway is a critical determinant of the mutagenic outcome of the (-)-cis-anti-N²-BPDE-dG adduct.

Error-Prone Bypass: This pathway is a major source of mutations and is often initiated by an "inserter" polymerase that places an incorrect nucleotide opposite the lesion. nih.gov In the case of BPDE-dG adducts, Pol η frequently inserts an adenine. nih.gov Subsequently, an "extender" polymerase, typically Pol ζ, is required to continue DNA synthesis from this mismatched primer terminus. nih.gov This two-polymerase mechanism solidifies the mutation in the genome.

Error-Free Bypass: This mechanism avoids mutations by correctly inserting a cytosine opposite the adducted guanine. Polymerases like Pol κ and the catalytic activity of Rev1 are key players in this pathway. nih.govresearchgate.net By faithfully replicating the damaged template, these polymerases mitigate the mutagenic threat posed by the adduct.

The balance between these two pathways likely depends on the specific stereochemistry of the adduct, the cellular context, and the relative availability and activity of the different TLS polymerases.

The three-dimensional structure of the BPDE-dG adduct, dictated by its stereochemistry, profoundly influences its interaction with the active sites of DNA polymerases. The cis and trans addition of the BPDE moiety to dG results in different conformations of the adduct within the DNA helix. pnas.org Cis adducts, including (-)-cis-anti-N²-BPDE-dG, have been shown to be intercalated, with significant π-π stacking interactions between the pyrenyl ring of the adduct and the DNA bases. nih.gov

This stereochemical configuration affects how the damaged template is accommodated by the active site of a TLS polymerase. For instance, the ability of Rev1 to bypass the 10S (−)-cis-BP-N²-dG adduct in an error-free manner is attributed to its capacity to evict the bulky adduct from the DNA helix and utilize a protein residue as a template to guide the insertion of cytosine. researchgate.net In contrast, the conformation of other stereoisomers may favor misincorporation by polymerases like Pol η. The orientation of the bulky pyrenyl group can either facilitate or hinder the formation of a correct base pair, thereby influencing the fidelity of bypass.

Mutational Spectra Induced by (-)-cis-anti-N²-BPDE-dG

The processing of the (-)-cis-anti-N²-BPDE-dG adduct by TLS polymerases can lead to a characteristic pattern of mutations, known as a mutational spectrum.

A hallmark of the mutagenicity of BPDE is the high frequency of G→T transversion mutations. nih.gov This specific mutation arises directly from the error-prone bypass of the BPDE-dG adduct. The predominant insertion of an adenine opposite the damaged guanine by TLS polymerases, most notably Pol η, leads to a G:A mismatch. nih.gov During the subsequent round of DNA replication, this mismatch is resolved by the incorporation of a thymine (B56734) opposite the adenine, resulting in a permanent G to T change in the DNA sequence. The observation that BPDE-induced tumors often carry this mutational signature underscores the biological significance of this error-prone bypass mechanism. nih.gov

Table 2: Mutational Signature of BPDE-dG Adducts

Original Base Pair Adduct Formation Error-Prone TLS Replication Final Mutated Base Pair Mutation Type
G≡C G*-C G*:A T=A T=A G→T Transversion

G represents the adducted guanine base.*

Other Mutational Outcomes (e.g., G→C)

While the predominant mutations induced by benzo[a]pyrene diol epoxide (BPDE)-guanine adducts are G→T transversions, other mutational outcomes, though less frequent, can occur. The formation of G→C transversions as a result of the (-)-cis-anti-N2-BPDE-dG adduct is a relatively rare event.

The mechanism leading to a G→C transversion would require the misincorporation of a guanine nucleotide opposite the adducted guanine during DNA replication. This is a sterically hindered and energetically unfavorable event. The bulky BPDE moiety attached to the N2 position of guanine distorts the DNA helix, and the active sites of DNA polymerases are designed to accommodate standard Watson-Crick base pairing. The insertion of a purine (B94841) opposite another purine is generally disfavored.

Studies involving other stereoisomers of BPDE-dG adducts have provided some insight into the hierarchy of nucleotide incorporation opposite the lesion. For instance, with the (+)-trans-anti-BPDE-N2-dG adduct, the incorporation of cytosine or guanine by DNA polymerase eta is the least frequent event. aopwiki.org This suggests that the cellular machinery responsible for DNA synthesis past the adduct has a strong preference for inserting other bases, leading to the more common G→T and G→A mutations. The specific conformation of the this compound adduct, which involves intercalation of the pyrenyl ring into the DNA helix with the modified guanine displaced into the major groove, likely imposes significant structural constraints that make the pairing with guanine during replication highly improbable. nih.gov

Sequence Context Specificity of Mutagenesis

The mutagenic outcome of the this compound adduct is not solely determined by the presence of the adduct itself but is significantly influenced by the surrounding DNA sequence, a phenomenon known as sequence context specificity. The local DNA sequence can affect the conformation of the adduct, the efficiency and fidelity of translesion synthesis by specialized DNA polymerases, and the susceptibility of the adduct to DNA repair mechanisms.

Both cis adducts of BPDE-dG have been found to be mutagenic, with research indicating that they primarily generate G→T transversions. The frequency and type of mutation are dependent on the stereochemistry of the adduct and the specific nucleotide sequence flanking the adducted guanine. For example, studies on different stereoisomers of BPDE-dG have shown dramatic shifts in mutational specificity depending on the neighboring bases. While G→T transversions are common, the sequence context can modulate the frequency of other mutations, such as G→A transitions.

The conformation of the this compound adduct, characterized by the intercalation of the benzo[a]pyrenyl residue, is a key determinant of its mutagenic potential. nih.govnih.gov This intercalative conformation can cause significant distortion of the DNA helix, which in turn influences how DNA polymerases read the damaged template. The surrounding sequence context can further stabilize or destabilize certain adduct conformations, thereby biasing the outcome of translesion synthesis.

AdductSequence ContextPrimary Mutational OutcomeReference
This compoundGeneralG→T transversions
(+)-trans-anti-BPDE-N2-dG5'-TGC-3'G→T transversions
(+)-trans-anti-BPDE-N2-dG5'-CGC-3'G→A transitions

Association with Mutational Hotspots in Tumor Suppressor Genes (e.g., TP53)

A significant body of evidence links the formation of BPDE-dG adducts to the mutational hotspots observed in the TP53 tumor suppressor gene in smoking-related cancers. kcl.ac.uk The TP53 gene product, p53, is a critical regulator of the cell cycle and apoptosis, and its inactivation by mutation is a key event in the development of many human cancers.

Specific codons within the TP53 gene, notably 157, 158, 245, 248, and 273, have been identified as mutational hotspots in lung cancers from smokers. kcl.ac.ukresearchgate.net These codons are preferential targets for the formation of BPDE-dG adducts. dntb.gov.ua The mutations predominantly observed at these hotspots are G:C→T:A transversions, which is the characteristic mutational signature of benzo[a]pyrene. researchgate.net

The reasons for this site-specific targeting are multifactorial. The local sequence context at these hotspots can enhance the reactivity of guanine with BPDE. Furthermore, the presence of CpG dinucleotides at many of these hotspots is significant, as methylation of the cytosine in a CpG sequence can increase the formation of BPDE adducts on the adjacent guanine. nih.gov Additionally, the structure of the resulting adduct at these specific sites may be a poor substrate for nucleotide excision repair, leading to the persistence of the lesion and an increased likelihood of mutation during DNA replication. nih.gov

The correlation between the sites of high-frequency BPDE adduct formation and the locations of mutational hotspots in the TP53 gene provides a direct molecular link between exposure to benzo[a]pyrene and the genetic alterations that drive tumorigenesis.

TP53 CodonCommon MutationAssociated AdductSignificanceReference
157GTC→TTC (Val→Phe)BPDE-N2-dGHotspot in smoking-related lung cancer. researchgate.net
158GGC→TGC (Gly→Cys)BPDE-N2-dGHotspot in smoking-related lung cancer. kcl.ac.uk
245GGC→TGC (Gly→Cys)BPDE-N2-dGHotspot in smoking-related lung cancer. kcl.ac.uk
248CGG→CTG (Arg→Leu)BPDE-N2-dGHotspot in smoking-related lung cancer. researchgate.netaacrjournals.org
273CGT→TGT (Arg→Cys)BPDE-N2-dGHotspot in smoking-related lung cancer. researchgate.net

Cellular Dna Repair Pathways and Removal of Cis Anti N2 Bpde Dg Adducts

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair is a versatile and highly conserved pathway that recognizes and removes a wide variety of bulky DNA lesions. researchgate.netnih.gov The process involves a series of coordinated steps executed by over 30 different proteins. researchgate.net NER can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. researchgate.netwikipedia.org The core mechanism of excision, however, is shared between both sub-pathways after initial damage recognition.

The removal of a bulky adduct like (-)-cis-anti-N2-BPDE-dG by NER is initiated by the recognition of the helical distortion caused by the lesion. researchgate.net

Damage Recognition: In global genomic NER, the initial damage sensor is the XPC-RAD23B complex. researchgate.netnih.gov This complex does not recognize the adduct itself but rather the thermodynamic instability and altered DNA conformation induced by the lesion. actanaturae.runih.gov It is thought to work by inserting a beta-hairpin from the XPC protein between the DNA strands, which helps in sensing the structural anomaly. researchgate.netsciencedaily.com For some lesions that cause minor distortions, the DDB1-DDB2 (XPE) complex can assist in recognition. mdpi.com

Verification and Unwinding: Following initial recognition by XPC, the transcription factor IIH (TFIIH) complex is recruited to the site. researchgate.net TFIIH contains two helicase subunits, XPB and XPD, which unwind the DNA around the lesion, creating a bubble of approximately 24-30 nucleotides. nih.gov The XPD helicase travels along one strand until it stalls at the bulky adduct, verifying the presence of damage. nih.gov

Pre-incision Complex Assembly: The unwound DNA bubble is stabilized by the binding of Replication Protein A (RPA) and Xeroderma Pigmentosum group A (XPA) protein. researchgate.net

Dual Incision: Two endonucleases are then recruited to cleave the damaged strand. The ERCC1-XPF nuclease makes an incision on the 5' side of the lesion, and the XPG nuclease cuts on the 3' side. researchgate.netnih.gov This dual incision excises an oligonucleotide fragment of 24-32 nucleotides containing the this compound adduct. researchgate.net

Repair Synthesis and Ligation: Finally, the resulting gap is filled in by DNA polymerases (δ, ε, or κ), using the undamaged strand as a template, and the final nick is sealed by a DNA ligase, completing the repair process. researchgate.netyoutube.com

The efficiency of NER is not uniform for all types of bulky adducts. Stereochemistry plays a crucial role in determining the rate of repair. For benzo[a]pyrene (B130552) diol epoxide (BPDE)-dG adducts, the cis and trans configurations exhibit different susceptibilities to NER.

Research has consistently shown that cis-adducts of BPDE-dG are repaired more rapidly and efficiently by the human NER system than their corresponding trans-adducts. nih.govaacrjournals.org In vitro studies using human cell extracts have demonstrated that excision rates can vary by over 100-fold among different stereoisomers of BPDE-N2-dG, with both (+)-cis and (-)-cis adducts being repaired approximately 10-fold more efficiently than the (+)-trans and (-)-trans adducts. nih.gov This difference in repair efficiency is largely attributed to the distinct conformations these adducts adopt within the DNA helix. nih.gov

When compared to other DNA lesions, the repair of BPDE-dG adducts is generally slower than the repair of UV-induced 6-4 photoproducts (6-4PPs) but faster than that of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). aacrjournals.orgnih.gov The this compound adduct is considered a good substrate for the human NER pathway, with an efficiency comparable to that of 6-4PPs. researchgate.net

Lesion TypeRelative NER EfficiencyReference(s)
This compoundHigh nih.govnih.govresearchgate.net
(+)-cis-anti-N2-BPDE-dGHigh nih.govnih.gov
(-)-trans-anti-N2-BPDE-dGLow nih.govnih.gov
(+)-trans-anti-N2-BPDE-dGLow nih.govnih.gov
6-4 Photoproducts (6-4PPs)High aacrjournals.org
Cyclobutane Pyrimidine Dimers (CPDs)Low aacrjournals.orgnih.gov

Role of Other DNA Repair Pathways (e.g., Base Excision Repair (BER) Limitations)

While NER is the primary pathway for removing bulky adducts, other repair mechanisms exist to handle different types of DNA damage. Base Excision Repair (BER), for instance, is responsible for correcting small, non-helix-distorting lesions such as oxidized or alkylated bases. wikipedia.org

The BER pathway is initiated by DNA glycosylases that recognize and excise specific damaged bases. frontiersin.org However, the active sites of these glycosylases are generally too small to accommodate bulky adducts like this compound. frontiersin.org Therefore, BER is largely ineffective at directly removing such lesions. wikipedia.org While some minor BPDE adducts might lead to the formation of apurinic/apyrimidinic (AP) sites, which are then processed by BER, the primary bulky N2-dG adduct itself is not a substrate for this pathway. duke.edu The inability of BER to handle bulky adducts underscores the critical role of the NER pathway in protecting the genome from this class of carcinogen-induced damage.

Factors Influencing Adduct Repair Rates

The rate at which a this compound adduct is repaired by NER is not constant but is influenced by several factors, primarily related to the adduct's local structural environment.

The specific three-dimensional structure that a BPDE-dG adduct adopts within the DNA double helix is a major determinant of its recognition and repair by the NER machinery. nih.gov These adducts can exist in different conformations, including those where the bulky pyrenyl ring of the BPDE molecule resides in the minor groove of the DNA or intercalates between the base pairs. nih.gov

The rate of NER is also highly dependent on the local DNA sequence surrounding the adduct. pnas.orgresearchgate.net The neighboring base pairs can influence the conformation of the adduct and the flexibility of the DNA backbone, which in turn affects how well the NER machinery can recognize and process the lesion. pnas.org

For example, studies have shown that the repair rate of BPDE adducts at certain codons in the KRAS gene is significantly slower than at other codons within the same gene, contributing to the formation of mutational hotspots. researchgate.net The specific neighboring bases can affect the stability of the DNA duplex and the degree of distortion caused by the adduct. acs.org Research on BPDE-dG adducts has indicated that repair rates can vary depending on the bases flanking the damaged guanine (B1146940). pnas.org This sequence-dependent variability in repair contributes to the non-random pattern of mutations observed in cancers associated with carcinogen exposure. pnas.orgresearchgate.net

FactorInfluence on this compound Repair RateMechanismReference(s)
Adduct Conformation HighIntercalated conformation causes significant DNA distortion, enhancing recognition by NER machinery. nih.govnih.gov
DNA Sequence Context VariableFlanking nucleotides affect local DNA structure, stability, and the degree of adduct-induced distortion. pnas.orgresearchgate.netacs.org

Persistence of Adducts in Genomic DNA

The persistence of this compound adducts within genomic DNA is a critical factor in their mutagenic potential. While cellular repair mechanisms are in place to remove such lesions, their efficiency is not absolute, leading to a fraction of adducts that can remain in the DNA for extended periods. These persistent adducts are considered dormant lesions that may be converted into mutations during subsequent rounds of cell division. scispace.com

The removal of benzo[a]pyrene diolepoxide (BPDE)-N2-dG adducts is a time-dependent process. Studies in human TK6 cells have shown that the repair process removes a significant portion of these adducts within the first 24 hours following exposure. For instance, approximately 30% of adducts were reported to be removed within 8 hours, and this increased to about 60% after 24 hours. nih.gov This indicates that a substantial fraction of adducts, around 40%, persists beyond the initial 24-hour period. nih.gov Interestingly, the relative capacity for repair was observed to be independent of the initial BPDE concentration, suggesting that the efficiency of the repair machinery is not saturated at lower lesion densities. nih.gov

Several factors can contribute to the persistence of these adducts. The location of the adduct within the genome plays a significant role. For example, repair efficiency can vary between actively transcribed genes and inactive regions of the genome. nih.gov Adducts on the transcribed strand of an active gene are often repaired more rapidly than those on the non-transcribed strand or in transcriptionally silent loci. nih.gov Furthermore, the specific DNA sequence context surrounding the adduct can influence its conformation and, consequently, its recognition and processing by repair enzymes. nih.govnih.gov Adducts that adopt certain conformations may be less readily identified by the nucleotide excision repair (NER) machinery, allowing them to evade repair and persist. nih.gov The persistence of these adducts is a key determinant of the long-term biological consequences of exposure to benzo[a]pyrene.

Table 1: Repair Kinetics of BPDE-N2-dG Adducts in TK6 Cells

Time Post-TreatmentPercentage of Adducts RemovedEstimated Percentage of Adducts Persisting
8 hours~30%~70%
24 hours~60%~40%

Data derived from studies on BPDE-induced N2-guanine adducts in human TK6 cells. nih.gov

Interplay between Adduct Formation, Repair, and Persistence

The ultimate biological impact of this compound is determined by a complex interplay between the initial formation of the adduct, the efficiency of cellular DNA repair, and the resulting persistence of unrepaired lesions. These three factors are intricately linked and influenced by both chemical and biological variables.

The formation of the this compound adduct is not random and can be influenced by the secondary structure of the DNA. nih.gov Research has shown that supercoiled DNA, which possesses a higher degree of torsional stress compared to relaxed linear DNA, promotes the formation of intercalated cis-BPDE adducts. nih.gov This suggests that the topological state of chromatin in the cell can influence the initial level and stereochemical nature of the DNA damage.

Once formed, the primary cellular defense against these bulky adducts is the Nucleotide Excision Repair (NER) pathway. nih.govduke.edu The NER system is responsible for recognizing and excising a wide range of DNA lesions that distort the double helix, including BPDE adducts. duke.eduunc.edu The stereochemistry of the adduct is a critical determinant of NER efficiency. Notably, in vitro studies have demonstrated that NER systems from both prokaryotes and eukaryotes incise cis-BPDE adducts more efficiently than their trans counterparts. nih.gov This suggests that the conformation of the this compound adduct is generally more recognizable by the NER machinery.

However, the efficiency of NER is not uniform and can be modulated by several factors, creating opportunities for adduct persistence. The DNA sequence context surrounding the adduct can alter its local conformation, which in turn affects recognition by repair proteins. nih.govnih.gov Furthermore, the presence of mismatched bases opposite the lesion or deletions can dramatically inhibit or even abolish the excision of the adduct, potentially by stalling repair factors at the site of damage. aacrjournals.org Adducts that evade repair persist in the genome. nih.gov If DNA replication occurs before the adduct is removed, the lesion can be encountered by DNA polymerases. This can lead to error-prone translesion synthesis, where an incorrect nucleotide is inserted opposite the adduct, resulting in a permanent mutation. nih.govnih.gov Therefore, persistence is the crucial link between the initial DNA damage event and the subsequent fixation of mutations that can drive carcinogenesis. scispace.comnih.gov

Table 2: Factors Influencing the Interplay of BPDE-dG Adduct Dynamics

StageInfluencing FactorEffectReference
FormationDNA Secondary Structure (e.g., Supercoiling)Promotes formation of intercalated cis-adducts. nih.gov
Stereochemistry of BPDEDetermines the type of adduct formed (cis vs. trans). nih.gov
RepairPrimary Repair Pathway (NER)Recognizes and removes bulky adducts. cis-adducts are generally repaired more efficiently than trans-adducts. nih.govduke.edu
DNA Sequence ContextAffects local adduct conformation and recognition by NER proteins. nih.govnih.gov
DNA structural integrity (e.g., opposite base)Deletions or mismatches opposite the adduct can inhibit or abolish repair. aacrjournals.org
PersistenceInefficient or Inhibited RepairAllows adducts to remain in the genome over time. nih.govaacrjournals.org
Cellular Processes (e.g., Replication)Encountering a persistent adduct during replication can lead to mutations via translesion synthesis. nih.govnih.gov

Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Cis Anti N2 Bpde Dg

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of BPDE-dG adducts, enabling the separation of the complex mixtures that arise from the reaction of BPDE with DNA.

Resolution of Diastereomers and Enantiomers

The reaction of racemic BPDE with DNA results in the formation of multiple stereoisomeric adducts, including diastereomers (cis and trans addition products) and their respective enantiomers. HPLC is instrumental in resolving these closely related structures. For instance, reversed-phase HPLC can separate the four primary anti-BPDE-dG adducts. The elution order can be influenced by the specific stereochemistry of the adduct, with cis and trans diastereomers often exhibiting different retention times. Chiral stationary phases can be employed for the separation of enantiomers, although this is less common as the focus is often on the diastereomeric pairs formed from a specific BPDE enantiomer.

A study detailing the HPLC separation of BPDE-dG adducts formed from the reaction of (±)-anti-BPDE with DNA identified four major peaks corresponding to the different stereoisomers. researchgate.net The retention times for these adducts demonstrate the capability of HPLC to resolve these structurally similar compounds. researchgate.net

Table 1: HPLC Retention Times for BPDE-dG Adducts

Adduct Retention Time (minutes)
cis-(+)-anti-BPDE-dG 10.56
trans-(-)-anti-BPDE-dG 11.20
cis-(-)-anti-BPDE-dG 11.52
trans-(+)-anti-BPDE-dG 11.84

Data sourced from a study on the LC-MS/MS chromatographic profiles of BPDE-dG adducts. researchgate.net

Application in DNA Hydrolysates

To analyze BPDE-DNA adducts from biological samples, the DNA is first isolated and then enzymatically hydrolyzed to release the adducted nucleosides. HPLC is then used to separate the target adduct, such as (-)-cis-anti-N2-BPDE-dG, from the vast excess of unmodified nucleosides and other adducts. This separation is critical for accurate quantification and further characterization. The use of HPLC with fluorescence detection was an early and sensitive method for detecting BPDE-DNA adducts in human mononuclear white blood cells.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of DNA adducts like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MRM/MS)

The coupling of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of BPDE-dG adducts. nih.gov In this approach, the adduct is first chromatographically separated and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated BPDE-dG adduct (m/z 570) is selected and fragmented to produce characteristic product ions (e.g., m/z 454, 303, 285, 257). researchgate.netscienceopen.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, allowing for the confident identification and quantification of the adduct even in complex biological matrices. nih.gov The full scan LC-MS/MS spectrometric analysis indicates that all stereoisomers of BPDE-dG have identical fragment ion patterns. researchgate.netscienceopen.com

Stable Isotope Dilution Mass Spectrometry for Quantification (e.g., D8, 15N5 labeled standards)

For accurate quantification, stable isotope dilution mass spectrometry (SID-MS) is the preferred method. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard, such as [15N5]BPDE-dG, to the sample prior to processing. scienceopen.com This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. By comparing the signal intensity of the native adduct to that of the internal standard, any variations in sample preparation and instrument response can be corrected for, leading to highly accurate and precise quantification. nih.gov For example, in the quantification of N2-BPDE-dG, selected reaction monitoring can be used to monitor the transition of m/z 570 → 257 for the analyte and the corresponding transition for a 15N5 labeled internal standard. nih.gov

Table 2: Mass Spectrometry Parameters for BPDE-dG Adduct Analysis

Parameter Value
Precursor Ion (M+H)+ m/z 570
Product Ions m/z 454, 303, 285, 257
Internal Standard [15N5]BPDE-dG

Data compiled from studies on the mass spectrometric analysis of BPDE-dG adducts. researchgate.netscienceopen.com

Spectroscopic Methods for Adduct Characterization

While HPLC and MS are powerful tools for separation and quantification, spectroscopic methods provide detailed structural and conformational information about the this compound adduct. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of BPDE-dG adducts within DNA duplexes. nih.govnih.gov These studies have revealed that cis and trans adducts adopt distinct conformations, with the pyrenyl residue of the cis adduct intercalating into the DNA helix, while the trans adduct is positioned in the minor groove. researchgate.net

Circular Dichroism (CD) spectroscopy is another valuable technique for characterizing the conformational properties of these adducts. The CD spectra of BPDE-modified oligonucleotides can differentiate between adducts where the pyrenyl residue is intercalated (site I) versus those where it is located at an external, solvent-exposed site (site II). Studies have shown that cis adducts, including this compound, predominantly exhibit site I characteristics, consistent with an intercalative conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure of DNA duplexes containing the this compound adduct. Through a combination of one- and two-dimensional NMR experiments, researchers can elucidate the precise covalent linkage between the benzo[a]pyrene (B130552) diol epoxide (BPDE) moiety and the exocyclic N2-amino group of deoxyguanosine (dG).

Table 1: Key NMR Parameters for Structural Determination of BPDE-dG Adducts

NMR ParameterInformation ProvidedRelevance to this compound
Chemical Shifts Provides information about the electronic environment of each nucleus.Significant shifts in proton signals of the dG base and the BPDE moiety confirm covalent bond formation.
Scalar Couplings (J-couplings) Defines through-bond connectivity and dihedral angles, particularly within the deoxyribose sugar.Helps determine the sugar pucker and backbone conformation of the DNA helix near the adduct.
Nuclear Overhauser Effects (NOEs) Indicates through-space proximity (< 5 Å) between protons.Crucial for determining the orientation of the BPDE ring relative to DNA bases (e.g., intercalation vs. groove binding) and the displacement of the modified guanine (B1146940).

Circular Dichroism (CD) Spectroscopy for Stereochemical Purity

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the stereochemical characteristics and purity of BPDE-dG adducts. This method measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the molecule. The formation of the adduct between the chiral BPDE molecule and the chiral DNA helix results in a unique CD spectrum.

Low-Temperature Fluorescence Spectroscopy (e.g., Fluorescence Line Narrowing) for Conformational Studies

Low-temperature fluorescence spectroscopy offers high sensitivity and resolution for probing the conformational landscape of BPDE-DNA adducts. At low temperatures (typically 77 K), the fluorescence emission of the pyrenyl moiety is significantly enhanced, particularly for dG adducts where fluorescence is often quenched at room temperature. This enhancement allows for the detection of very low levels of adducts.

Techniques like Fluorescence Line Narrowing (FLN) spectroscopy, which uses laser excitation at the red edge of the absorption band, can provide highly resolved vibrational spectra. These spectra are sensitive to the local environment of the pyrenyl ring. Studies have shown that FLN can effectively distinguish between trans and cis adducts based on their distinct vibrational patterns. Both (+)-cis and (-)-cis adducts exhibit spectra indicative of intercalation, characterized by strong electron-phonon coupling, which points to significant π-π stacking interactions between the pyrene (B120774) ring and the DNA bases. In contrast, trans adducts tend to show conformations that are more external to the DNA helix. This methodology allows researchers to identify and characterize different conformational populations of the this compound adduct within a DNA environment.

Molecular Biology Techniques

Molecular biology techniques are essential for studying the biological processing of the this compound adduct, including its detection across the genome, its impact on DNA replication, and its recognition by repair pathways.

³²P-Postlabeling for Total Adducts and Isomer Resolution

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ nucleotides from microgram quantities of DNA. The standard procedure involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested into individual 3'-monophosphate deoxynucleotides.

Adduct Enrichment: The bulky, hydrophobic BPDE-dG adducts are often enriched from the normal nucleotides, for instance, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducts.

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase, which transfers a ³²P-phosphate group from [γ-³²P]ATP.

Separation and Quantification: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The separated adducts are then detected and quantified by measuring their radioactive decay.

This technique is widely applicable for monitoring adduct levels in various experimental and environmental settings. By using appropriate chromatographic conditions and standards, it is possible to resolve different stereoisomers, allowing for the specific quantification of the this compound adduct within a complex mixture of DNA modifications.

Table 2: Steps of the ³²P-Postlabeling Assay

StepDescriptionPurpose
1. DNA Digestion Enzymatic hydrolysis of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.To release individual adducted and non-adducted nucleotides.
2. Adduct Enrichment (Optional) Treatment with nuclease P1 to dephosphorylate normal 3'-mononucleotides.To increase the sensitivity of the assay by reducing the background from normal nucleotides.
3. ⁵'-Labeling Transfer of ³²P from [γ-³²P]ATP to the 5'-OH group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.To introduce a radioactive label for highly sensitive detection.
4. Chromatographic Separation Separation of the labeled adducts using multi-directional TLC or HPLC.To resolve different adducts and isomers from each other and from remaining contaminants.
5. Detection & Quantification Imaging of the chromatogram via autoradiography or phosphorimaging and measurement of radioactivity.To identify and quantify the specific DNA adducts present in the original DNA sample.

Site-Specific DNA Adduct Placement in Oligonucleotides for Functional Studies

To investigate the precise biological consequences of a single this compound adduct, it is essential to place it at a specific position within a defined DNA sequence. This is achieved through chemical synthesis of oligonucleotides containing the modified base. The primary method involves the synthesis of a modified phosphoramidite (B1245037) building block of the this compound adduct, which can then be incorporated into an oligonucleotide using standard automated solid-phase DNA synthesis.

These site-specifically modified oligonucleotides are invaluable tools for a variety of functional studies:

DNA Repair Studies: They can be used as substrates to investigate how efficiently and accurately specific DNA repair pathways, such as nucleotide excision repair (NER), recognize and remove the adduct.

Translesion Synthesis (TLS) Studies: They serve as templates to study how DNA polymerases, particularly specialized TLS polymerases, bypass the bulky lesion during DNA replication. These studies can reveal the mutagenic potential of the adduct by analyzing the frequency and type of nucleotides incorporated opposite the lesion.

Structural Studies: As mentioned previously, these defined oligonucleotides are required for high-resolution structural analysis by NMR or X-ray crystallography.

The ability to create these custom DNA molecules is fundamental to linking a specific chemical lesion to its ultimate biological outcomes, such as cell death, mutation, or carcinogenesis.

Immunoprecipitation-based Methods (e.g., tXR-seq) for Genomic Distribution

To understand how DNA repair of adducts like this compound is organized across the entire genome, powerful sequencing-based techniques have been developed. Translesion eXcision Repair-sequencing (tXR-seq) is one such method designed to map the genomic locations of nucleotide excision repair events.

The tXR-seq method captures the short (22-30 nucleotide) DNA fragments that are excised by the NER machinery when a bulky adduct is removed. The protocol involves capturing these excised oligonucleotides, which still contain the adduct. A crucial step is the immunoprecipitation of these fragments using antibodies that specifically recognize BPDE-dG adducts. Following immunoprecipitation, adaptors are ligated to the fragments. A translesion synthesis (TLS) polymerase is then used to synthesize a complementary strand, bypassing the adduct. The resulting double-stranded DNA is then amplified by PCR and analyzed by next-generation sequencing (NGS). The sequencing reads are mapped back to the reference genome, generating a high-resolution map of repair activity. This allows researchers to study how repair of this compound adducts is influenced by genomic features such as chromatin structure, transcription, and DNA replication.

Biological and Carcinogenic Significance of Cis Anti N2 Bpde Dg

Role as a Biomarker of Environmental Carcinogen Exposure

The adduct (-)-cis-anti-N2-BPDE-dG, along with its stereoisomers, serves as a crucial biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552). nih.govd-nb.info The formation of these adducts indicates a biologically effective dose, signifying that the carcinogen has not only entered the body but has also been metabolized and has reacted with the genetic material. d-nb.info

The presence of BPDE-N2-dG adducts has been detected in various human tissues, and their levels can correlate with the extent of exposure to environmental carcinogens. For instance, higher levels of these adducts are often found in the lung tissues of smokers compared to non-smokers. ethz.ch The detection of these adducts is a clear indicator of a potential cancer-associated exposure, as most hydrocarbon exposures occur as complex mixtures containing multiple carcinogenic PAHs. nih.gov The monitoring of such DNA adducts is a valuable tool in molecular epidemiology studies to assess the risk associated with environmental and occupational exposures to PAHs. nih.govd-nb.info

Contribution to Genotoxic Stress and Genomic Instability

The formation of bulky DNA adducts like this compound on the guanine (B1146940) base of DNA is a major contributor to genotoxic stress. nih.gov These adducts distort the DNA helix, creating a physical impediment to the cellular machinery responsible for DNA replication and transcription. nih.govnih.gov

Mechanisms Linking Adduct Persistence to Carcinogenesis

The persistence of this compound adducts in the genome can lead to cancer through several well-defined mechanisms, including the activation of oncogenes and the inactivation of tumor suppressor genes, as well as the induction of specific mutational signatures in the cancer genome.

The mutagenic potential of this compound is directly linked to its ability to induce specific point mutations in critical genes that regulate cell growth and division. The adduct frequently leads to G→T transversions. scispace.comnih.gov When these mutations occur in proto-oncogenes, they can lead to their conversion into active oncogenes, which drive uncontrolled cell proliferation.

A prime example is the KRAS gene, a proto-oncogene that is frequently mutated in various cancers, including lung cancer. scispace.comnih.gov BPDE-induced G→T transversions at specific codons, such as codon 12, of the KRAS gene can result in a constitutively active KRAS protein, leading to persistent downstream signaling that promotes cell growth. frontiersin.orgnih.govcardiff.ac.uk Studies have shown that the repair of BPDE adducts can be less efficient at mutational hotspots within the KRAS gene, further increasing the likelihood of mutation. frontiersin.orgliverpool.ac.ukcardiff.ac.uk

Conversely, the same G→T transversions can inactivate tumor suppressor genes. The TP53 gene, often referred to as the "guardian of the genome," is a critical tumor suppressor that is mutated in over half of all human cancers. semanticscholar.orgduke.edu BPDE-induced adducts can lead to mutations in TP53, compromising its ability to halt the cell cycle or induce apoptosis in response to DNA damage. liverpool.ac.ukscispace.comsemanticscholar.org This loss of function allows cells with damaged DNA to continue to divide, accumulating more mutations and progressing towards a malignant phenotype. nih.govresearchgate.net

The widespread application of next-generation sequencing to cancer genomes has revealed that different carcinogenic exposures leave distinct "mutational signatures" in the DNA of tumor cells. ethz.ch Benzo[a]pyrene and its metabolites, including the precursor to this compound, are associated with a specific mutational signature characterized by a high prevalence of C>A substitutions, which is equivalent to G>T transversions on the opposite DNA strand. ethz.ch

This signature is a direct consequence of the mutagenic properties of the BPDE-dG adduct. During DNA replication, the distorted template containing the adduct often leads DNA polymerases to incorrectly insert an adenine (B156593) (A) opposite the adducted guanine (G). In the subsequent round of replication, this adenine will pair with a thymine (B56734) (T), completing the G→T transversion. The consistent observation of this mutational signature in tumors from tissues exposed to high levels of PAHs, such as the lungs of smokers, provides a strong mechanistic link between the chemical properties of the adduct and its carcinogenic consequences. ethz.ch

Insights from In Vitro and In Vivo Model Systems

The study of this compound in various model systems, from simple prokaryotic cells to complex eukaryotic cell lines, has been instrumental in elucidating its biological effects and mutagenic mechanisms.

Early studies using the bacterium Escherichia coli were crucial in establishing the mutagenic potential of BPDE-dG adducts. When plasmids containing a site-specific this compound adduct were replicated in E. coli, a significant increase in mutation frequency was observed, with G→T transversions being the predominant type of mutation. These studies also demonstrated that the mutagenicity of the adduct could be influenced by the induction of the SOS response, a global response to DNA damage in bacteria.

Simian kidney cells (COS-7) have been extensively used as a mammalian model system to investigate the mutagenicity of BPDE-dG adducts. Similar to the findings in E. coli, studies in COS-7 cells have consistently shown that both cis and trans isomers of BPDE-dG adducts are mutagenic and primarily induce G→T transversions. These studies have also highlighted that the stereochemistry of the adduct and the local DNA sequence context can influence the frequency and type of mutations. nih.gov

Human hepatoma (HepG2) cells are a widely used in vitro model for studying the genotoxicity of chemical compounds, including environmental carcinogens. nih.govmdpi.comresearchgate.net While specific studies focusing solely on this compound in HepG2 cells are part of a broader research landscape, this cell line is frequently employed to assess the DNA damaging and mutagenic effects of PAHs and their metabolites. nih.govmdpi.comresearchgate.net Genotoxicity assays, such as the comet assay and micronucleus test, are used in HepG2 cells to quantify DNA damage and chromosomal instability induced by carcinogens. nih.govmdpi.com

The collective findings from these model systems have provided a detailed understanding of the molecular mechanisms by which this compound contributes to mutagenesis and carcinogenesis, reinforcing the data obtained from human epidemiological and tumor sequencing studies.

Data Tables

Table 1: Mutagenicity of BPDE-dG Adducts in Model Systems

Model SystemAdduct Stereoisomer(s)Primary Mutation TypeReference(s)
Escherichia coli(+)-cis and (-)-cisG→T transversions
COS-7 Cells(+)-cis and (-)-cisG→T transversions

Table 2: Genes Affected by BPDE-Induced Mutations

GeneGene TypeConsequence of MutationAssociated CancersReference(s)
KRASProto-oncogeneActivationLung, Pancreatic, Colorectal frontiersin.orgscispace.comnih.govcardiff.ac.uk
TP53Tumor SuppressorInactivationLung, Head and Neck, and others liverpool.ac.ukscispace.comsemanticscholar.orgduke.edu

Animal Models of Chemical Carcinogenesis (e.g., Mouse Epidermis)

Animal models, particularly the mouse epidermis model, have been instrumental in elucidating the mechanisms of chemical carcinogenesis initiated by compounds like benzo[a]pyrene. When BaP is topically applied to mouse skin, it is metabolized to benzo[a]pyrene diol epoxide (BPDE), which then forms various stereoisomeric adducts with DNA.

Research has shown that following treatment of mouse skin with BaP, a complex mixture of BPDE-N2-deoxyguanosine (BPDE-N2-dG) adducts is formed. vu.nlnih.govkcl.ac.uk High-performance liquid chromatography (HPLC) analysis of DNA from BaP-modified mouse skin has been used to separate these different stereoisomers. vu.nlnih.govkcl.ac.uk These studies have revealed that the adducts formed are not in equal proportions, with certain isomers being more prevalent than others.

Specifically, the this compound adduct is one of the several stereoisomers formed. However, it is typically found to be a minor component of the total adducts. oup.com The major adduct identified in mouse epidermis is often the (+)-trans-anti-BPDE-N2-dG. vu.nlnih.govkcl.ac.uk While trans adducts are generally more common in vivo, the formation of cis adducts can be influenced by specific conditions. researchgate.net

The persistence of these adducts in the DNA is a critical factor in their carcinogenic potential. The rate of DNA repair can vary between different stereoisomers. Studies on mouse epidermis have indicated that some minor adduct components are repaired at a slower rate than the major adducts. vu.nlnih.govkcl.ac.uk While specific repair rates for this compound are not extensively detailed in isolation, it is understood that all BPDE-N2-dG adduct isomers have the potential to block DNA replication and can lead to G → T transversion mutations if not repaired. researchgate.net

The relative concentration of different BPDE-dG adducts formed in mouse skin from a related compound, trans-BPDCH, has been quantified, providing insight into the preferential formation of these stereoisomers.

Table 1: Relative Concentration of BPDE-N2-dG Adducts in Mouse Skin

Adduct Stereoisomer Relative Concentration Order
(+)-cis-BPDE-N2-dG >
(+)-trans-BPDE-N2-dG =
(-)-trans-BPDE-N2-dG =
(-)-cis-BPDE-N2-dG <

Data derived from studies on adduct formation from trans-BPDCH in mouse skin. nih.govresearchgate.net

Use of Human Tissue Organoid Cultures for Metabolic Competence Studies

In recent years, human tissue organoid cultures have emerged as a valuable in vitro model for studying the metabolic activation of carcinogens and the formation of DNA adducts. nih.gov These three-dimensional cultures can replicate the structure and function of the human tissues from which they are derived, offering a more physiologically relevant system compared to traditional two-dimensional cell cultures.

Studies utilizing organoids from various human tissues, including the stomach, pancreas, liver, colon, and kidney, have demonstrated their metabolic competence to process BaP. vu.nl These organoid cultures express key xenobiotic-metabolizing enzymes, such as CYP1A1, which are crucial for the conversion of BaP into its reactive diol epoxide metabolites. nih.gov

The formation of dG-N2-BPDE, the family of adducts to which this compound belongs, has been confirmed in these human tissue organoids following exposure to BaP. vu.nl The levels of these DNA adducts have been shown to vary between different organoid types and even between donors of the same tissue type, reflecting the heterogeneity of metabolic capacities in the human population. vu.nl For example, pancreatic and undifferentiated liver organoids have been observed to form the highest levels of DNA adducts, while colon organoids showed lower levels. nih.gov

While these studies confirm the bioactivation of BaP and the formation of the ultimate carcinogenic adducts in human tissues, detailed analysis separating and quantifying the specific stereoisomers, such as this compound, within these organoid systems is an ongoing area of research. The ability of organoids to model human-specific metabolic pathways provides a critical platform for future studies aimed at understanding the precise role of individual adduct stereoisomers in human carcinogenesis.

Table 2: Summary of Findings in Human Tissue Organoid Cultures Exposed to Benzo[a]pyrene

Finding Tissues Investigated Significance
Metabolic Competence Gastric, Pancreas, Liver, Colon, Kidney Organoids express necessary enzymes (e.g., CYP1A1) to metabolize BaP. nih.gov
DNA Adduct Formation Gastric, Pancreas, Liver, Colon, Kidney Formation of dG-N2-BPDE adducts confirmed, indicating bioactivation of BaP. vu.nl

Future Research Directions and Translational Perspectives

Elucidation of Remaining Conformational Heterogeneities and Their Biological Impact

The biological consequences of a DNA adduct are intimately linked to its three-dimensional structure within the DNA helix. Computational and experimental studies have revealed that the various stereoisomers of BPDE-dG adducts adopt distinct conformations, which in turn influences their recognition and processing by cellular machinery.

It has been established that adducts with a cis configuration at the linkage site between the benzo[a]pyrene (B130552) moiety and the guanine (B1146940) base tend to assume a base-displaced intercalative conformation. nih.gov In this arrangement, the bulky pyrenyl ring inserts into the DNA helix, stacking with adjacent base pairs, while the modified deoxyguanosine is displaced from its normal position. Specifically for the (-)-cis-anti-N2-BPDE-dG adduct, computational modeling has shown that the inserted pyrenyl residue is oriented toward the minor groove of the DNA helix. nih.gov This is in direct contrast to its enantiomer, the (+)-cis adduct, where the pyrenyl moiety points toward the major groove. nih.gov

This difference in orientation, dictated by the absolute stereochemistry of the adduct, is a critical determinant of its biological impact. The distinct topography presented by the minor-groove-facing (-)-cis adduct compared to the major-groove-facing (+)-cis adduct likely leads to differential recognition by DNA repair enzymes, polymerases, and transcription factors. nih.gov

Future research must move beyond this general model to elucidate more subtle conformational heterogeneities. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced molecular dynamics simulations are needed to explore:

The influence of local DNA sequence context on the conformational equilibrium of the (-)-cis adduct.

The dynamic motions of the pyrenyl ring within the minor groove.

The precise distortions induced in the DNA backbone.

Understanding these remaining heterogeneities is paramount, as even minor shifts in conformation can significantly alter an adduct's propensity to be repaired, to block DNA replication, or to cause transcriptional errors, thereby shaping its ultimate mutagenic and carcinogenic potential.

Advanced Genomic Mapping of this compound Adducts at Single-Nucleotide Resolution

Identifying the precise locations of DNA adducts across the genome is crucial for linking carcinogen exposure to mutational hotspots in cancer-related genes. Recent technological advancements have enabled the mapping of BPDE-dG adducts at single-nucleotide resolution.

One such powerful method is BPDE-dG-Damage-seq . This technique involves immunoprecipitation using an antibody that recognizes N2-BPDE-dG adducts, followed by a DNA polymerase stalling assay where the polymerase stops just before the adduct. acs.org The resulting DNA fragments are then sequenced, and the start of the sequence read precisely maps to the nucleotide adjacent to the adduct, pinpointing its location. acs.org This method has been used to generate the first single-nucleotide resolution maps of N2-BPDE-dG in the human genome, revealing that adduct formation is not random and is influenced by genomic features. nih.govacs.org Another approach, tXR-seq , indirectly maps adducts by sequencing the small fragments of DNA excised by the nucleotide excision repair (NER) machinery, thereby identifying sites of active repair. nih.gov

A significant limitation of these current methods is that they map BPDE-dG adducts globally. The treatments used in these studies typically involve a racemic mixture of BPDE, and the antibodies used for enrichment are not specific to a single stereoisomer. nih.gov Consequently, the resulting genomic maps are a composite of all BPDE-dG adducts, including (+)-trans, (-)-trans, (+)-cis, and the (-)-cis isomer.

A critical future direction is the development of advanced mapping techniques that can specifically identify the genomic locations of this compound adducts. This could be achieved through:

The development of monoclonal antibodies with high specificity for the (-)-cis stereoisomer for use in targeted Damage-seq.

The adaptation of single-molecule sequencing technologies, such as nanopore sequencing, which have shown the potential to detect bulky adducts based on their unique electrical current signatures as they pass through the pore. osti.gov

Genomic maps specific to the (-)-cis adduct would allow researchers to determine if this minor lesion preferentially forms in certain genomic regions, such as transcription factor binding sites or specific gene families, and to correlate its specific locations with the mutational signatures observed in smoking-related cancers.

Comprehensive Analysis of DNA Repair Enzyme Specificity and Kinetics for Stereoisomers

The persistence of a DNA adduct in the genome, and thus its likelihood of causing a mutation, is determined by the efficiency with which it is removed by DNA repair pathways. Bulky lesions like BPDE-dG adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.gov The initial damage recognition step in global genome NER (GG-NER) is carried out by the Xeroderma pigmentosum group C (XPC) protein complex, which senses distortions in the DNA helix. researchgate.net

Research has clearly demonstrated that the stereochemistry of the BPDE-dG adduct is a major determinant of NER efficiency. Adducts with a cis configuration are recognized and excised far more efficiently than their trans counterparts. researchgate.net Studies using cell-free extracts have shown that cis BPDE-dG adducts are repaired up to five times more effectively than trans adducts. researchgate.net

The molecular basis for this specificity lies in the degree of helical distortion the adduct creates relative to its thermodynamic stability within the helix. The NER machinery, particularly the XPC complex, more readily recognizes adducts that introduce significant structural perturbation without being overly stabilized by favorable stacking interactions between the carcinogen and the DNA bases. acs.orgnih.gov The intercalative, base-displacing conformation of cis adducts creates a more pronounced distortion that serves as a better substrate for XPC binding compared to the less disruptive conformation of trans adducts, which lie in the minor groove. researchgate.net

While the preference of NER for cis over trans adducts is established, a comprehensive analysis of the kinetics for each individual stereoisomer is lacking. Future research should focus on:

Directly comparing the repair kinetics of the this compound adduct versus the (+)-cis adduct using purified NER enzymes. This would clarify how the chirality of the benzo[a]pyrene ring itself influences recognition by proteins like XPC and XPA.

Quantifying the binding affinities and dissociation rates of individual NER proteins for DNA substrates containing a single, stereochemically pure (-)-cis adduct.

These studies will provide a detailed kinetic and thermodynamic profile for the repair of this specific adduct, allowing for more accurate predictions of its persistence and mutagenic potential in the cell.

Adduct ConfigurationRelative Repair Efficiency by NERPrimary Recognition Factor
cis-BPDE-dG High (up to 5x greater than trans)XPC Complex
trans-BPDE-dG LowXPC Complex

Development of Novel Methodologies for Enhanced Adduct Detection and Analysis in Complex Biological Matrices

The accurate detection and quantification of DNA adducts in biological samples, such as human tissues, are essential for molecular epidemiology and for assessing cancer risk. However, this is challenging due to the extremely low abundance of adducts (often less than one adduct per 10⁸ nucleotides) within a complex matrix of normal DNA. nih.gov

Currently, the gold standard for adduct detection is liquid chromatography coupled with mass spectrometry (LC-MS/MS) . nih.govacs.org This technique offers high sensitivity and specificity and provides structural confirmation of the adduct. Importantly, methods have been developed that successfully use HPLC to separate all four stereoisomers of anti-BPDE-dG, including (+)-cis and (-)-cis, allowing for their individual identification and analysis by mass spectrometry. bohrium.com Further advancements in high-resolution mass spectrometry are driving the field of DNA adductomics , which aims to screen for many different DNA adducts in a single analysis without prior knowledge of their identity. nih.gov

While powerful, these methods require sophisticated instrumentation and extensive sample preparation. Other methods like the ³²P-postlabeling assay are highly sensitive but lack structural specificity. Immunoassays such as ELISA and immuno-slot blot are high-throughput but depend on the availability of highly specific antibodies, which may not readily distinguish between different stereoisomers. researchgate.netresearchgate.net

The future of adduct detection lies in developing novel methodologies that improve upon the sensitivity, specificity, and throughput of current techniques. Key research directions include:

Improving LC-MS/MS sensitivity: Pushing the limits of detection into the range of one adduct per 10¹⁰ nucleotides to accurately measure background damage in human samples. nih.gov

Developing stereoisomer-specific antibodies: Creating high-affinity monoclonal antibodies that can specifically recognize the this compound adduct for use in high-throughput immunoassays.

Exploring single-molecule technologies: Advancing nanopore-based sequencing platforms for the direct, real-time detection of adducts in long strands of DNA. acs.org This approach could eliminate the need for DNA digestion and amplification and would provide adduct location and sequence context simultaneously.

These new technologies will be crucial for analyzing the low levels of this compound present in human tissues and for establishing its role as a biomarker of exposure and cancer risk.

Detection MethodStrengthsWeaknesses
LC-MS/MS High specificity, structural info, can separate stereoisomersRequires specialized equipment, complex sample prep
³²P-Postlabeling Very high sensitivityLacks structural specificity
Immunoassays (ELISA) High throughput, cost-effectiveRequires specific antibody, may lack stereoisomer resolution
Nanopore Sequencing Potential for direct, single-molecule detectionEmerging technology, requires further development

Integration of Adductomics with Other Omics Data for Systems-Level Understanding of Carcinogenesis

The formation of a DNA adduct is not an isolated event but rather the beginning of a cascade of cellular responses. To fully understand the role of the this compound adduct in carcinogenesis, a systems biology approach is required, integrating adduct-specific data with other "omics" datasets. The field of DNA adductomics seeks to provide a global profile of DNA damage, which can then be correlated with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). nih.govoup.com

Studies have already begun to demonstrate the power of this integrated approach for BPDE in general. For instance, researchers have correlated the dose-dependent formation of BPDE-dG adducts with genome-wide changes in gene expression. nih.gov These studies show that BPDE exposure activates critical DNA damage response pathways, including those regulated by the transcription factors p53 and AP-1, as well as genes involved in oxidative stress and apoptosis. nih.govnih.gov Another study used a time-series analysis to link the rise and fall of BPDE adduct levels with dynamic changes in the transcriptome, revealing a complex regulatory network of proto-oncogenes and tumor suppressor genes that respond to the damage.

The clear future direction is to apply this multi-omics framework using data specific to the this compound adduct. This requires the development of the advanced detection and mapping technologies described in previous sections. Once achieved, researchers can begin to answer critical systems-level questions:

What is the specific transcriptional signature (i.e., the set of upregulated and downregulated genes) uniquely associated with the presence of the (-)-cis adduct?

How does the proteomic landscape change in response to this adduct? Are specific DNA repair proteins or signaling molecules differentially expressed or post-translationally modified?

Can the integration of stereoisomer-specific adductomic, transcriptomic, and proteomic data lead to the discovery of novel biomarkers that are more predictive of cancer risk from benzo[a]pyrene exposure?

By connecting the presence of a specific chemical lesion in the genome to the downstream functional changes in the cell, this integrated approach will provide the ultimate systems-level understanding of how a minor DNA adduct can contribute to the complex process of carcinogenesis.

Q & A

Basic Research Questions

Q. What are the most reliable techniques for detecting (-)-cis-anti-N₂-BPDE-dG adducts in DNA samples, and how should they be validated?

  • Methodological Answer : Detection methods include 32P-postlabeling , HPLC-fluorescence , and mass spectrometry (LC-MS/MS) . Validation requires:

  • Cross-referencing results with at least two independent techniques (e.g., HPLC vs. LC-MS/MS).
  • Using synthetic adduct standards for calibration curves to ensure quantification accuracy.
  • Including negative controls (e.g., untreated DNA) and positive controls (e.g., benzo[a]pyrene-treated DNA) to confirm specificity .

Q. Which in vitro models are optimal for studying the mutagenic effects of (-)-cis-anti-N₂-BPDE-dG?

  • Methodological Answer :

  • Human cell lines (e.g., TK6 lymphocytes) for assessing clastogenicity via micronucleus assays.
  • Bacterial systems (e.g., Salmonella TA100 in Ames tests) to evaluate frameshift mutations.
  • Include repair-deficient models (e.g., XPA⁻/⁻ cells) to isolate adduct-specific effects from nucleotide excision repair (NER) pathways .

Q. How should researchers design dose-response experiments to evaluate (-)-cis-anti-N₂-BPDE-dG genotoxicity?

  • Methodological Answer :

  • Use logarithmic dose increments (e.g., 0.1–100 µM) to capture threshold effects.
  • Incorporate comet assays for DNA strand breaks and γ-H2AX foci staining for double-strand breaks.
  • Apply statistical power analysis during design to determine sample size (e.g., ≥3 biological replicates per dose) .

Advanced Research Questions

Q. How can discrepancies in adduct quantification between HPLC-fluorescence and LC-MS/MS be resolved?

  • Methodological Answer :

  • Perform orthogonal validation : Compare results with 32P-postlabeling, which has higher sensitivity for bulky adducts.
  • Assess matrix effects (e.g., co-eluting compounds in LC-MS/MS) via standard addition experiments.
  • Use interlaboratory comparisons to identify systematic biases in instrumentation or protocols .

Q. What experimental strategies address conflicting data on (-)-cis-anti-N₂-BPDE-dG’s mutational spectra across different chromatin regions?

  • Methodological Answer :

  • Apply chromatin immunoprecipitation (ChIP) to isolate adducts in transcriptionally active vs. repressive regions (e.g., H3K4me3 vs. H3K27me3 marks).
  • Use laser capture microdissection to analyze adduct distribution in specific nuclear compartments.
  • Combine with single-cell sequencing to resolve heterogeneity in mutation patterns .

Q. How should repair kinetics studies for (-)-cis-anti-N₂-BPDE-dG be designed to account for cell cycle variability?

  • Methodological Answer :

  • Synchronize cells using serum starvation (G₀/G₁) or thymidine block (S phase) before adduct induction.
  • Measure repair rates via quantitative PCR at defined intervals (e.g., 0–24 hrs post-treatment).
  • Include NER inhibitors (e.g., aphidicolin) to dissect repair pathway contributions .

Q. What statistical approaches are recommended for meta-analyses of (-)-cis-anti-N₂-BPDE-dG carcinogenicity data from heterogeneous studies?

  • Methodological Answer :

  • Use random-effects models to account for variability in experimental systems (e.g., cell types, exposure durations).
  • Perform sensitivity analyses to exclude outliers or low-quality datasets (e.g., studies lacking controls).
  • Apply Bayesian hierarchical modeling to integrate in vitro and in vivo data .

Methodological Best Practices

  • Reagent Validation : Document lot numbers, purity certificates, and storage conditions for all chemicals to ensure reproducibility .
  • Blinding and Replication : Assign sample processing and data analysis to different team members to minimize bias. Replicate critical experiments in independent labs .
  • Data Transparency : Report excluded data points with rationale (e.g., instrument error) and provide raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.